Propoxyphene hydrochloride is a synthetic opioid analgesic developed as a potential alternative to codeine. [] It was synthesized in 1953 by Pohland and Sullivan. [] While originally believed to have minimal addiction liability, subsequent research has revealed its potential for abuse and dependence. [] Propoxyphene hydrochloride is a chiral molecule, existing in two enantiomeric forms: dextro-propoxyphene and levo-propoxyphene. [] The dextro-isomer is responsible for the analgesic activity. [] Propoxyphene hydrochloride has been a subject of numerous studies investigating its analgesic properties, pharmacokinetics, and interactions with other drugs.
Propoxyphene hydrochloride is a synthetic compound classified as a narcotic analgesic. It is primarily used for pain relief and is a derivative of diphenyl propionate. This compound is known for its effectiveness in managing mild to moderate pain, although its use has diminished due to concerns over safety and potential for abuse.
Propoxyphene hydrochloride is synthesized from the precursor compound d-oxyphene, which can be derived from various methods available in the literature. The compound has been commercially available and was once widely prescribed, but its market presence has decreased following regulatory scrutiny.
The synthesis of propoxyphene hydrochloride involves several methods, primarily focusing on acylation reactions. Notable methods include:
The molecular structure of propoxyphene hydrochloride features a diphenyl structure with a propionate moiety. The compound's structure can be represented as follows:
Propoxyphene hydrochloride can undergo various chemical reactions typical of narcotic analgesics:
Propoxyphene hydrochloride exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system.
Propoxyphene hydrochloride was historically used in clinical settings for pain management but has seen reduced application due to safety concerns regarding overdose risks and potential for addiction.
Propoxyphene hydrochloride (chemically designated as (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate hydrochloride) emerged from targeted research at Eli Lilly and Company in the early 1950s. Patented in 1955 (U.S. Patent 2,728,779), its development aligned with post-war pharmaceutical efforts to identify non-addictive opioid alternatives [2] [4]. The compound was synthesized through a multi-step stereoselective process:
This synthesis established Lilly’s proprietary manufacturing know-how, culminating in FDA approval in 1957 under the brand name Darvon [4] [5]. The compound’s commercial significance intensified when Lilly established its Puerto Rican subsidiary (Lilly P.R.) in 1965, transferring Darvon patents and manufacturing technology in 1966 under Section 351 of the Internal Revenue Code [4]. This strategic move leveraged Puerto Rico’s "Operation Bootstrap" tax incentives while retaining U.S. market control.
Table 1: Key Propoxyphene Hydrochloride Patents and Production Milestones [4] [6]
Year | Event | Assignee | Significance |
---|---|---|---|
1955 | U.S. Patent 2,728,779 Granted | Eli Lilly & Co. | Covered dextropropoxyphene composition of matter |
1957 | Darvon Launched in U.S. Market | Eli Lilly & Co. | First commercial formulation |
1966 | Patent Transfer to Lilly P.R. | Lilly P.R. | Tax-advantaged Puerto Rican manufacturing |
1971 | Darvon-N (napsylate salt) Launch | Eli Lilly & Co. | Water-insoluble formulation to deter misuse |
Propoxyphene hydrochloride’s regulatory decline began with evidence of cardiotoxicity from its metabolite norpropoxyphene, a potent sodium channel blocker causing QRS prolongation and arrhythmias [2] [3]. This triggered a cascade of market withdrawals:
Post-withdrawal studies revealed significant prescribing pattern shifts:
Table 2: Global Market Withdrawal Timeline and Prescribing Impact [2] [3]
Region | Withdrawal Year | Key Driver | Prescribing Shift |
---|---|---|---|
United Kingdom | 2005/2007 | Suicidal overdose risk | Increased tramadol/codeine use |
European Union | 2009 | Cardiotoxicity | 43% reduction in elderly inappropriate prescribing |
United States | 2010 | REMS failure, QT prolongation | 34% opioid discontinuation; hydrocodone uptake |
Australia | 2012 | Therapeutic Goods Administration | Restrictions for "exceptional cases" only |
Propoxyphene hydrochloride’s legal status evolved from unscheduled to controlled substance as abuse potential became documented:
The scheduling paradox—where propoxyphene was simultaneously withdrawn and descheduled—highlighted regulatory dissonance between safety and abuse potential assessments. Its structural similarity to methadone (detectable via specialized urine screens but not standard opioid panels) complicated forensic identification [2] [5].
Table 3: Legal Classification of Propoxyphene Hydrochloride [2] [3]
Jurisdiction | Pre-Withdrawal Schedule | Post-Withdrawal Status | Key Regulatory Agency |
---|---|---|---|
United States | Schedule IV (1970–2010) | Descheduled (2011–present) | DEA/FDA |
United Kingdom | Class C | Withdrawn (2007) | MHRA |
Canada | Schedule I (Narcotic) | Prescription-only (no sale) | Health Canada |
Germany | Anlage II | Prescription-only (no sale) | BfArM |
Australia | S4 (Prescription) | Restricted access (2012–present) | TGA |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: